N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine
CAS No.: 1781787-73-2
Cat. No.: VC3419492
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781787-73-2 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | UFJDFGUHZUXAID-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 |
Introduction
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It is a derivative of glycine, incorporating both a tert-butoxycarbonyl (Boc) group and an oxetan-3-yl group. This compound is of interest in organic synthesis, particularly in the context of peptide chemistry and the development of novel pharmaceuticals.
Synthesis and Applications
The synthesis of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine typically involves the reaction of glycine derivatives with oxetane-based reagents. The Boc protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The incorporation of the oxetan-3-yl group may involve nucleophilic substitution reactions with appropriately functionalized oxetanes .
This compound is useful in the synthesis of peptides and other biologically active molecules. Oxetane rings can enhance the stability and bioavailability of pharmaceuticals by reducing metabolic degradation and improving solubility . Additionally, the Boc group facilitates the synthesis of peptides by protecting the amino group during coupling reactions.
Research Findings and Potential Applications
Recent advances in oxetane chemistry highlight their potential in medicinal applications. Oxetanes can replace carbonyl groups in molecules, reducing epimerization and increasing drug-like properties . The incorporation of oxetane rings into peptides or drugs may enhance their metabolic stability and solubility, making them more effective therapeutic agents.
In peptide synthesis, compounds like N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine serve as versatile building blocks. They can be used to introduce novel functionalities into peptides, potentially leading to new therapeutic agents with improved pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume